4-Isocyanatooxane
Overview
Description
Scientific Research Applications
Multi-Component Reactions and Libraries
Isocyanides, including isocyanate derivatives, are crucial in multi-component reactions (MCRs), specifically the Ugi four-component reaction (U-4CR). This chemistry is highly versatile and has been increasingly used in creating libraries for new product discovery in the industry. Isocyanide chemistry is considered to be far from exhausted, promising further advancements (Ugi, Werner, & Dömling, 2003).
Material Enhancement
Isocyanate-functional benzoxazine has been used for modifying hydroxyl-containing polymers, such as poly(vinyl alcohol) (PVA), improving their thermal properties significantly. This modification leads to enhanced char yield and thermal stability, showcasing the potential of isocyanate derivatives in material science and engineering (Chiou, Hollanger, Agag, & Ishida, 2013).
Advanced Functional Materials
Research on thiol-isocyanate chemistry for self-healing epoxy thermosets illustrates the innovative application of isocyanate chemistry in developing materials with self-healing properties. This approach, leveraging dual-capsule strategies, shows promise in enhancing the durability and longevity of epoxy materials (Hillewaere, Teixeira, Nguyen, Ramos, Rahier, & Du Prez, 2014).
Environmental Concerns and Solutions
Isocyanates have also been studied for their environmental impact, particularly 1,4-Dioxane, a probable human carcinogen found in water bodies due to industrial waste. Advanced oxidation processes (AOPs) have been identified as effective treatments for 1,4-Dioxane, with ongoing research into biodegradable solutions indicating potential for innovative environmental remediation techniques (Zenker, Borden, & Barlaz, 2003).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-isocyanatooxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-5-7-6-1-3-9-4-2-6/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWBYOPQSPDPCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isocyanatooxane | |
CAS RN |
53035-92-0 | |
Record name | 4-isocyanatooxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.